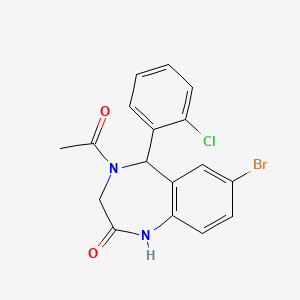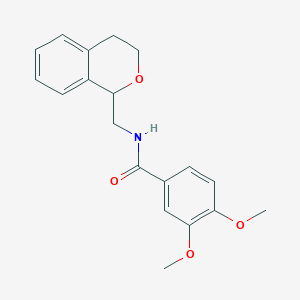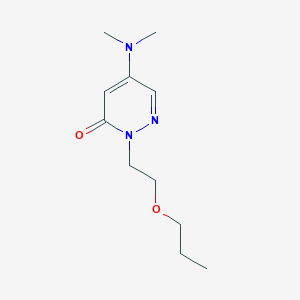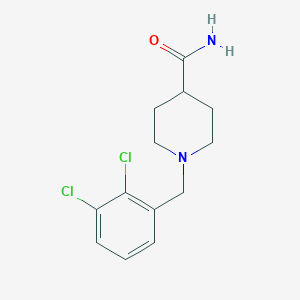![molecular formula C19H15Cl3N2OS B5217984 2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase).
作用机制
The mechanism of action of TAK-659 involves the inhibition of BTK, a protein kinase that plays a crucial role in B-cell signaling. BTK is involved in the activation of several downstream signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent inhibitory effects on B-cell proliferation and survival. In addition, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. TAK-659 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and systemic lupus erythematosus.
实验室实验的优点和局限性
One of the advantages of using TAK-659 in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of B-cell signaling pathways, which can be useful in studying the role of B-cells in various diseases. However, one limitation of using TAK-659 is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on TAK-659. One area of interest is the potential use of BTK inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective BTK inhibitors that can be used in the treatment of a wider range of diseases. Finally, further research is needed to fully understand the mechanisms of action of BTK inhibitors like TAK-659 and their potential side effects.
合成方法
The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been described in several research articles. One such method involves the reaction of 3,4-dichlorobenzoyl chloride with 5-propyl-2-aminothiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product.
科学研究应用
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been studied for its potential therapeutic applications in several diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer, BTK inhibitors like TAK-659 have shown promise in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune diseases, BTK inhibitors have been studied for their potential to treat rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS/c1-2-5-16-17(11-8-9-14(21)15(22)10-11)23-19(26-16)24-18(25)12-6-3-4-7-13(12)20/h3-4,6-10H,2,5H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULTQCFZSFHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)



![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)

![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)
![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
